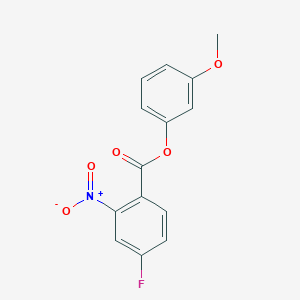

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

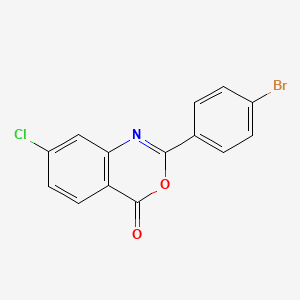

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). It is a small molecule drug that has been extensively researched for its potential therapeutic applications in treating anemia and ischemic diseases.

Wirkmechanismus

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylase, an enzyme that degrades HIF. HIF is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and erythropoiesis. Under normal oxygen conditions, HIF is rapidly degraded by HIF prolyl hydroxylase. However, under hypoxic conditions, HIF prolyl hydroxylase is inhibited, leading to the stabilization of HIF and the activation of its downstream target genes.

Biochemical and Physiological Effects:

This compound has been shown to increase the production of EPO and promote the formation of new blood vessels. This compound has been shown to increase hemoglobin levels in patients with chronic kidney disease and anemia. This compound has also been shown to protect against ischemic injury by promoting angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of HIF in erythropoiesis and angiogenesis. However, this compound also has some limitations. It is not selective for HIF prolyl hydroxylase and can inhibit other enzymes that hydroxylate proline residues. It also has a short half-life and requires frequent dosing.

Zukünftige Richtungen

There are several future directions for N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide research. One direction is to develop more selective HIF prolyl hydroxylase inhibitors that do not inhibit other enzymes. Another direction is to study the role of HIF in other disease states, such as cancer and neurodegenerative diseases. This compound has also been shown to have potential applications in tissue engineering and regenerative medicine, and future research could focus on these areas.

Synthesemethoden

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multistep process that involves the preparation of various intermediates. The first step involves the reaction of 2-fluoroaniline with trifluoromethanesulfonic anhydride to produce 2-fluoro-N-trifluoromethanesulfonylaniline. The second step involves the reaction of 2-fluoro-N-trifluoromethanesulfonylaniline with ethyl chloroformate to produce 2-fluoro-N-trifluoromethanesulfonylbenzamide. The third step involves the reaction of 2-fluoro-N-trifluoromethanesulfonylbenzamide with glycine methyl ester hydrochloride to produce this compound.

Wissenschaftliche Forschungsanwendungen

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively researched for its potential therapeutic applications in treating anemia and ischemic diseases. Anemia is a condition characterized by a decrease in the number of red blood cells or hemoglobin in the blood, leading to reduced oxygen-carrying capacity. This compound works by stabilizing HIF, which in turn stimulates the production of erythropoietin (EPO), a hormone that promotes the production of red blood cells. This compound has been shown to be effective in increasing hemoglobin levels in patients with chronic kidney disease and anemia.

Ischemic diseases are caused by a lack of blood flow to a particular organ or tissue, leading to tissue damage and cell death. This compound has been shown to protect against ischemic injury by promoting angiogenesis, the formation of new blood vessels. This compound has been shown to be effective in reducing tissue damage in animal models of myocardial infarction, stroke, and peripheral artery disease.

Eigenschaften

IUPAC Name |

2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c15-12-8-4-5-9-13(12)17(10-14(16)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPNVNDZPNFSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)